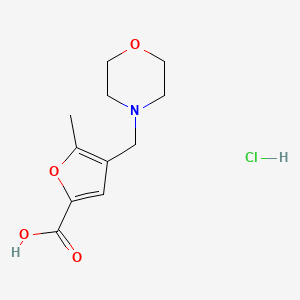
5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride
Overview
Description
5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO4 . It has a molecular weight of 261.70 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1=C(C=C(O1)C(=O)O)CN2CCOCC2.Cl . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, molecular formula, and structural formula. For 5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride, the molecular weight is 261.70, and the molecular formula is C11H16ClNO4 .Scientific Research Applications
Chemical Synthesis and Compound Formation
5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride plays a crucial role in various chemical synthesis processes. It is used in the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, which incorporates pharmacologically interesting fragments and pharmacophoric substituents (Kandinska, Kozekov, & Palamareva, 2006). Additionally, it has been utilized in the synthesis of various substituted anilines through the Diels−Alder cycloaddition, demonstrating high regioselectivity and yielding diverse phenols (Padwa, Dimitroff, Waterson, & Wu, 1997).
Reaction Studies and Derivative Formation
Reactions involving this compound have led to the formation of diverse derivatives. Studies show the formation of 4-methylsulfanylethynylfuran derivatives and thioamides of furylacetic acid (Remizov, Pevzner, & Petrov, 2019). The compound is also part of the reaction process leading to various antimicrobial compounds (Matiichuk et al., 2021), and it plays a role in the synthesis of other derivatives like alkyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate (Kuticheva, Pevzner, & Petrov, 2015).
Pharmacological Applications
In pharmacology, derivatives of this compound have been explored for their potential. For instance, a compound involving morpholine has shown promise for further pharmacological testing as a potential antioxidant due to its antihypoxic actions (Ukrainets, Mospanova, & Davidenko, 2014). Moreover, it has been used in the synthesis of novel cannabinoid ligands (Zhao et al., 2009).
Miscellaneous Applications
The compound also finds application in diverse chemical reactions, such as in the synthesis of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives (Krutošíková et al., 2001), and in the bromination of furan-2-carboxylate (Chadwick et al., 1973). It is also key in synthesizing azulenes via reactions with morpholine enamines of aldehydes (Yasunami et al., 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methyl-4-(morpholin-4-ylmethyl)furan-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-8-9(6-10(16-8)11(13)14)7-12-2-4-15-5-3-12;/h6H,2-5,7H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIMAWVOPGCTNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CN2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



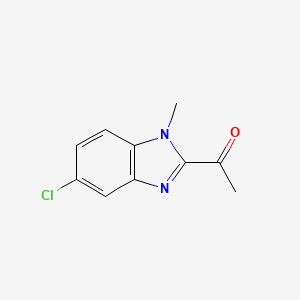
![Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine](/img/structure/B1419132.png)
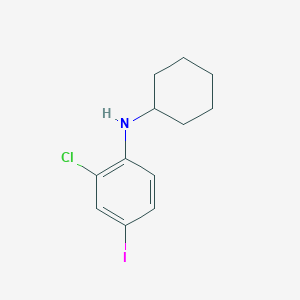
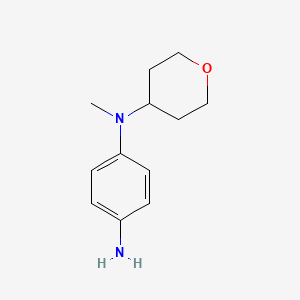
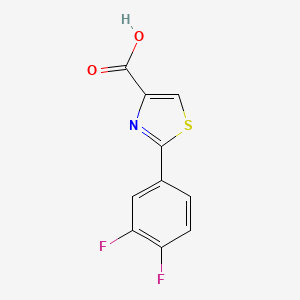
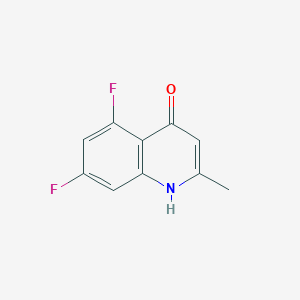
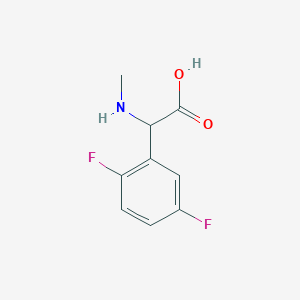
![[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine](/img/structure/B1419142.png)
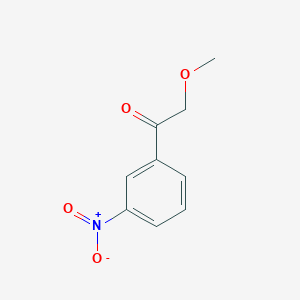
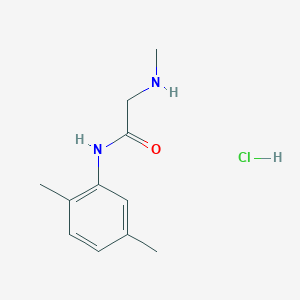
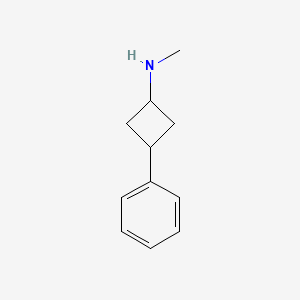
![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1419148.png)
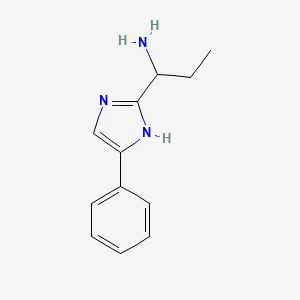
![4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile](/img/structure/B1419150.png)